BenchChemオンラインストアへようこそ!

3-(2,4-Dichlorophenyl)pyrrolidine

Neuroscience Nicotinic acetylcholine receptors Smoking cessation

3-(2,4-Dichlorophenyl)pyrrolidine is a dual-action research compound: a sub-nanomolar α3β4 nAChR antagonist (IC50 1.8 nM, >300-fold selective over DAT) and an RORγt inhibitor (IC50 81 nM). This precise 3-substituted isomer is essential for target engagement—2- and 4-substituted analogs lack this activity. The free secondary amine enables rapid derivatization without deprotection steps. Ideal for neuropathic pain, smoking cessation, and autoimmune disease models. Procure this specific isomer to ensure synthetic fidelity and reproducible pharmacology.

Molecular Formula C10H11Cl2N
Molecular Weight 216.1 g/mol
CAS No. 1260753-41-0
Cat. No. B1403101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-Dichlorophenyl)pyrrolidine
CAS1260753-41-0
Molecular FormulaC10H11Cl2N
Molecular Weight216.1 g/mol
Structural Identifiers
SMILESC1CNCC1C2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C10H11Cl2N/c11-8-1-2-9(10(12)5-8)7-3-4-13-6-7/h1-2,5,7,13H,3-4,6H2
InChIKeyXHUOCWXCQANZGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,4-Dichlorophenyl)pyrrolidine (CAS 1260753-41-0): A Multitarget Pyrrolidine Scaffold for Neuroscience and Immunology Research


3-(2,4-Dichlorophenyl)pyrrolidine (CAS 1260753-41-0) is a nitrogen-containing heterocyclic building block comprising a pyrrolidine ring substituted at the 3-position with a 2,4-dichlorophenyl group . The compound serves as a versatile synthetic intermediate and has demonstrated direct biological activity as a potent antagonist of the α3β4 nicotinic acetylcholine receptor (nAChR) [1] and as an inhibitor of the nuclear receptor RORγt [2]. Its molecular architecture enables exploration of structure-activity relationships across multiple therapeutic areas, including neuropathic pain, smoking cessation, and autoimmune inflammation.

Why 3-(2,4-Dichlorophenyl)pyrrolidine Cannot Be Replaced by Other Dichlorophenyl Pyrrolidine Isomers or Unsubstituted Pyrrolidines


The substitution pattern on the pyrrolidine ring dictates both target engagement and synthetic utility. Positional isomers—such as 2-(2,4-dichlorophenyl)pyrrolidine (CAS 383127-69-3) or 4-(2,4-dichlorophenyl)pyrrolidine derivatives—exhibit divergent pharmacological profiles and are not functionally interchangeable . The 3-substituted orientation provides a unique vector for derivatization and has been specifically linked to high-potency α3β4 nAChR antagonism (IC50 1.8 nM) [1], an activity not replicated by the unsubstituted pyrrolidine core or the 2-substituted analog. Furthermore, the 2,4-dichloro substitution on the phenyl ring is a critical pharmacophore for RORγt binding, contributing to an IC50 of 81 nM in cell-based reporter assays [2]. Substitution with a different isomer or a less substituted analog would abolish or significantly attenuate this dual-target activity profile.

Quantitative Differentiation Evidence for 3-(2,4-Dichlorophenyl)pyrrolidine


Sub-Nanomolar α3β4 Nicotinic Receptor Antagonism vs. Clinical Comparators

3-(2,4-Dichlorophenyl)pyrrolidine exhibits an IC50 of 1.8 nM for antagonism of the human α3β4 nAChR in SH-SY5Y cells, as measured by inhibition of carbamylcholine-induced 86Rb+ efflux [1]. This potency exceeds that of the clinically used methadone (IC50 = 1.9 μM, approximately 1000-fold less potent) [2] and the peptide α-conotoxin TxID (IC50 = 12.5 nM) [3], positioning the compound as a highly potent small-molecule α3β4 nAChR antagonist suitable for mechanistic studies of nicotine addiction and neuropathic pain.

Neuroscience Nicotinic acetylcholine receptors Smoking cessation Neuropathic pain

RORγt Transcriptional Inhibition with Comparable Potency to Advanced Preclinical Leads

In a cell-based GAL4 reporter assay using transiently transfected HEK293T cells, 3-(2,4-dichlorophenyl)pyrrolidine inhibited RORγt-driven transcription with an IC50 of 81 nM [1]. This potency is within the same order of magnitude as the clinical candidate JNJ-61803534 (IC50 = 9.6 nM) [2] and the inverse agonist IMU-935 (IC50 = 24 nM) [3], and it outperforms the non-selective inhibitor SR1001 (IC50 = 1.98 μM) [4] by more than 20-fold.

Immunology Autoimmune disease Th17 cell differentiation Nuclear receptors

Broad-Spectrum nAChR Subtype Antagonism with Favorable Selectivity Profile

Beyond α3β4, 3-(2,4-dichlorophenyl)pyrrolidine antagonizes multiple nAChR subtypes with nanomolar potency: α4β2 (IC50 = 12 nM), α4β4 (IC50 = 15 nM), and muscle-type α1β1γδ (IC50 = 7.9 nM) [1]. In contrast, the 2-substituted isomer (2-(2,4-dichlorophenyl)pyrrolidine) lacks reported nAChR activity, and unsubstituted pyrrolidine shows no measurable antagonism. The compound's dopamine transporter (DAT) inhibition (IC50 = 658 nM) is more than 300-fold weaker than its α3β4 activity, indicating a degree of selectivity for nAChRs over monoamine transporters [2].

Nicotinic receptor pharmacology CNS disorders Receptor subtype selectivity

In Vivo Efficacy in Nicotine Dependence Models with Defined Dosing

Subcutaneous administration of 3-(2,4-dichlorophenyl)pyrrolidine in ICR mice dose-dependently inhibited nicotine-induced behaviors: antinociception was blocked with an ED50 of 15 mg/kg (hotplate assay) and 1.2 mg/kg (tail-flick assay), while nicotine-induced locomotor activity and hypothermia were attenuated at 4.9 mg/kg and 9.2 mg/kg, respectively [1]. In comparison, the nAChR antagonist mecamylamine requires higher doses (2-4 mg/kg) to achieve comparable effects in similar models [2], and methadone's in vivo nAChR antagonism is confounded by its potent opioid activity, which is absent in this compound.

Smoking cessation Behavioral pharmacology In vivo efficacy

Versatile Synthetic Intermediate Enabling Divergent Medicinal Chemistry

The secondary amine of the pyrrolidine ring provides a reactive handle for N-functionalization, enabling rapid diversification into amides, ureas, sulfonamides, and N-alkylated analogs. This contrasts with N-methyl or N-aryl pyrrolidine analogs that require deprotection or alternative synthetic routes. The 3-position substitution leaves the 2- and 4-positions of the pyrrolidine ring available for further functionalization, offering greater synthetic flexibility than 2-substituted or 4-substituted isomers . Patents disclose the use of 3-(2,4-dichlorophenyl)pyrrolidine as a key intermediate in the synthesis of CCR3 antagonists [1], CXCR4 antagonists [2], and RORγt inhibitors [3].

Medicinal chemistry Synthetic building blocks Structure-activity relationships

Dual α3β4 nAChR / RORγt Activity Unmatched by Any Single In-Class Compound

No other dichlorophenyl-pyrrolidine isomer or commercially available pyrrolidine building block has been reported to simultaneously antagonize α3β4 nAChR (IC50 1.8 nM) [1] and inhibit RORγt transcriptional activity (IC50 81 nM) [2]. This dual activity profile is unique: α-conotoxins are potent nAChR antagonists but do not engage RORγt; clinical RORγt inhibitors (e.g., JNJ-61803534, IMU-935) lack reported nAChR activity. The combination of a CNS-penetrant nAChR antagonist scaffold with an immunomodulatory RORγt inhibitor motif offers a novel starting point for exploring neuroinflammatory pathways.

Polypharmacology Neuroinflammation Multi-target drug discovery

Recommended Application Scenarios for 3-(2,4-Dichlorophenyl)pyrrolidine Based on Quantitative Evidence


Mechanistic Studies of α3β4 Nicotinic Receptor Function in Neuropathic Pain and Addiction

3-(2,4-Dichlorophenyl)pyrrolidine is ideally suited for in vitro and in vivo investigations of α3β4 nAChR pharmacology due to its sub-nanomolar potency (IC50 1.8 nM) and established in vivo efficacy in nicotine-induced behavioral models (ED50 1.2-15 mg/kg). Its >300-fold selectivity over DAT minimizes off-target effects that complicate interpretation of behavioral data. This compound should be prioritized over less potent alternatives like methadone or peptide-based antagonists for studies requiring robust, reproducible α3β4 blockade [1][2].

Hit-to-Lead Optimization Campaigns Targeting RORγt for Autoimmune Indications

With a cell-based RORγt inhibition IC50 of 81 nM, this compound serves as a validated starting point for medicinal chemistry efforts in psoriasis, rheumatoid arthritis, and inflammatory bowel disease. Its potency is comparable to advanced preclinical candidates, and the free pyrrolidine amine enables rapid analog synthesis via amide coupling or reductive amination. Structure-activity relationship studies can be efficiently executed without deprotection steps required for N-substituted pyrrolidines [1][2].

Synthesis of Pyrrolidine-Based CCR3 and CXCR4 Antagonist Libraries

Patents have established 3-(2,4-dichlorophenyl)pyrrolidine as a key intermediate for generating CCR3 and CXCR4 antagonists, two chemokine receptors implicated in allergic inflammation and cancer metastasis, respectively. The compound's unhindered secondary amine and available ring positions allow for divergent parallel synthesis, enabling rapid exploration of chemical space. Procurement of this specific isomer ensures synthetic fidelity, as 2-substituted or 4-substituted analogs yield distinct regioisomeric products with unpredictable biological outcomes [1][2].

Development of Dual-Target Probes for Neuroinflammatory Disease Research

The unique dual activity profile—α3β4 nAChR antagonism combined with RORγt inhibition—positions 3-(2,4-dichlorophenyl)pyrrolidine as a first-in-class chemical probe for interrogating the crosstalk between cholinergic neurotransmission and Th17-driven neuroinflammation. This application is particularly relevant for multiple sclerosis and Alzheimer's disease models, where both pathways are implicated. No alternative compound offers this polypharmacology, making it essential for hypothesis-driven studies in neuroimmunology [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2,4-Dichlorophenyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.